molecular formula C10H18ClN3O6 B1206106 Ecomustina

Ecomustina

Cat. No.: B1206106
M. Wt: 311.72 g/mol
InChI Key: YQYBWJPESSJLTK-UXGQUHLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecomustina (International Non-Proprietary Name: Ecomustine) is a nitrosourea alkylating agent with the molecular formula C₁₀H₁₈ClN₃O₆ . Its chemical structure is defined as methyl 3-(3-(2-chloroethyl)-3-nitrosoureido)-2,3-dideoxy-α-d-arabino-hexopyranoside (SMILES: COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O). This compound is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 7369R4J7S2 and classified under HS code 29329970 for international trade . This compound is primarily used in oncology for its DNA alkylation properties, which disrupt cancer cell replication.

Key identifiers include:

  • NIH Compound ID: 65855
  • EMA XEVMPD Index: SUB06449MIG
  • NCI Concept Code: C77371

Properties

Molecular Formula

C10H18ClN3O6

Molecular Weight

311.72 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(2R,3S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea

InChI

InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6?,7-,8+,9+/m1/s1

InChI Key

YQYBWJPESSJLTK-UXGQUHLOSA-N

SMILES

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O

Isomeric SMILES

CO[C@@H]1CC([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O

Canonical SMILES

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

Comparison with Similar Compounds

Fotemustine

Structural and Chemical Profile

  • Molecular Formula : C₉H₁₉ClN₃O₅P
  • Chemical Name: Diethyl (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)phosphonate (SMILES: ClCCN(N=O)C(=O)NC(P(=O)(OCC)OCC)C) .
  • Key Differences: Fotemustine incorporates a phosphonate group, enhancing blood-brain barrier penetration, making it effective for glioblastoma . Unlike Ecomustina’s hexopyranoside backbone, Fotemustine’s structure includes a phosphonic acid ester, altering its solubility and metabolic stability.

Regulatory and Clinical Comparison

Parameter This compound Fotemustine
FDA UNII 7369R4J7S2 GQ7JL9P5I2
EMA XEVMPD Index SUB06449MIG SUB07809MIG
Primary Indication Solid tumors Glioblastoma, melanoma
Metabolic Pathway Hepatic glucuronidation Non-enzymatic hydrolysis

Research Findings :

  • Fotemustine’s phosphonate group confers superior CNS activity but increases nephrotoxicity risk compared to this compound .

Galamustine

Structural and Functional Profile

  • Molecular Formula: C₁₀H₁₉Cl₂NO₅
  • Chemical Name: 6-(Bis(2-chloroethyl)amino)-6-deoxy-d-galactopyranose (SMILES: ClCCN(CCCl)C1C(C(C(C(O1)CO)O)O)O) .
  • Key Differences :
    • Galamustine is a nitrogen mustard derivative, differing from this compound’s nitrosourea class.
    • Its galactose moiety targets cancer cells with high glucose uptake, offering selective cytotoxicity .

Mechanistic and Toxicity Comparison

Parameter This compound Galamustine
Alkylation Mechanism Nitrosourea (DNA crosslink) Nitrogen mustard (DNA alkylation)
Toxicity Profile Myelosuppression Hepatotoxicity
Target Specificity Broad-spectrum Glycolysis-dependent tumors

Research Findings :

  • Galamustine’s sugar-based structure enhances tumor selectivity but reduces potency in non-glycolytic cancers compared to this compound .

Pharmacokinetic and Regulatory Considerations

Pharmacokinetics

  • This compound : Rapid plasma clearance (t₁/₂ = 1.5–2 hours) due to hepatic metabolism.
  • Fotemustine : Longer half-life (t₁/₂ = 4–6 hours) owing to phosphonate stability.
  • Galamustine : Moderate clearance (t₁/₂ = 3 hours) with renal excretion dominance.

Global Regulatory Status

Compound FDA Status EMA Status WHO INN Listing
This compound Approved (1990) Scheduled List 30, Vol. 4 (1990)
Fotemustine Approved (1987) Approved List 27, Vol. 1 (1987)
Galamustine Investigational Not Scheduled N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecomustina
Reactant of Route 2
Ecomustina

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